Methyl [(2-oxopentyl)sulfanyl]acetate
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Overview
Description
Methyl [(2-oxopentyl)sulfanyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound has a unique structure that includes a sulfanyl group and an oxopentyl group, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [(2-oxopentyl)sulfanyl]acetate can be synthesized through the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl [(2-oxopentyl)sulfanyl]acetate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
Scientific Research Applications
Methyl [(2-oxopentyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl [(2-oxopentyl)sulfanyl]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(2-oxopropyl)sulfanyl]acetate
- Ethyl [(2-oxopentyl)sulfanyl]acetate
- Methyl [(2-oxobutyl)sulfanyl]acetate
Uniqueness
Methyl [(2-oxopentyl)sulfanyl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
61363-64-2 |
---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
methyl 2-(2-oxopentylsulfanyl)acetate |
InChI |
InChI=1S/C8H14O3S/c1-3-4-7(9)5-12-6-8(10)11-2/h3-6H2,1-2H3 |
InChI Key |
DWZOEQQGBSCVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSCC(=O)OC |
Origin of Product |
United States |
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